molecular formula C7H7ClN4O B11901069 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B11901069
M. Wt: 198.61 g/mol
InChI Key: MSBQFTMFWCORFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate for the development of therapeutic agents targeting various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for subsequent modifications of the heterocyclic system, facilitating the production of various substituted derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride involves the inhibition of various kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to the suppression of disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride apart is its specific inhibition profile against a range of kinases, making it a versatile candidate for therapeutic development. Its ability to selectively target multiple kinases involved in various diseases highlights its potential as a multi-targeted therapeutic agent .

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-amino-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H3,8,9,10,11,12);1H

InChI Key

MSBQFTMFWCORFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.